molecular formula C9H5ClN2O2 B12119134 8-Chloro-1,7-naphthyridine-5-carboxylic acid

8-Chloro-1,7-naphthyridine-5-carboxylic acid

Cat. No.: B12119134
M. Wt: 208.60 g/mol
InChI Key: TXDVULGBKUFMDI-UHFFFAOYSA-N
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Description

8-Chloro-1,7-naphthyridine-5-carboxylic acid is a heterocyclic compound with a naphthyridine backbone. It has a chlorine atom at the 8-position and a carboxylic acid group at the 5-position. These types of compounds have garnered interest due to their diverse biological activities in medicinal chemistry .

Preparation Methods

The synthetic routes for 8-Chloro-1,7-naphthyridine-5-carboxylic acid involve various strategies. One common method is the bromination of 1,5-naphthyridine precursors using phosphorus tribromide. For example, 8-Chloro-1,7-naphthyridine-2-carboxylic acid can be synthesized by bromination from 1,5-naphthyridine-4,8(1H,5H)-dione . Industrial production methods may vary, but these synthetic approaches provide a starting point.

Chemical Reactions Analysis

This compound undergoes several reactions, including oxidation, reduction, and substitution. Common reagents include electrophilic or nucleophilic agents. For instance, monoarylated-1,6-naphthyridines can be obtained by reacting methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . The major products formed depend on the specific reaction conditions.

Scientific Research Applications

Researchers have explored the applications of 8-Chloro-1,7-naphthyridine-5-carboxylic acid in various fields:

    Chemistry: It serves as a building block for more complex molecules.

    Biology: Its derivatives may exhibit biological activities, making them potential drug candidates.

    Medicine: Investigating its pharmacological properties could lead to novel therapies.

    Industry: It may find use in chemical processes or materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 8-Chloro-1,7-naphthyridine-5-carboxylic acid is unique in its structure, it shares similarities with other naphthyridine derivatives. Further studies can elucidate its distinct features and advantages.

Remember that research in this field continues to evolve, and new findings may emerge

Properties

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

8-chloro-1,7-naphthyridine-5-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2/c10-8-7-5(2-1-3-11-7)6(4-12-8)9(13)14/h1-4H,(H,13,14)

InChI Key

TXDVULGBKUFMDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2C(=O)O)Cl)N=C1

Origin of Product

United States

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